1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene is an organic compound with a complex structure that includes a naphthalene ring substituted with a chloro group and a phenoxy group, which itself is substituted with a nitro and trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: The addition of a chloro group to the naphthalene ring.
Phenoxy Substitution: The attachment of the phenoxy group to the naphthalene ring.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene can be compared with similar compounds such as:
- 4-Chloro-3-(trifluoromethyl)nitrobenzene
- 2-Chloro-5-nitrobenzotrifluoride
- 4-Chloro-3-(trifluoromethyl)phenol
These compounds share structural similarities but differ in their specific substituents and positions, leading to variations in their chemical properties and applications. The presence of the naphthalene ring in this compound adds to its uniqueness and potential for diverse applications.
Eigenschaften
CAS-Nummer |
83054-06-2 |
---|---|
Molekularformel |
C17H9ClF3NO3 |
Molekulargewicht |
367.7 g/mol |
IUPAC-Name |
1-chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene |
InChI |
InChI=1S/C17H9ClF3NO3/c18-14-6-8-15(12-4-2-1-3-11(12)14)25-16-7-5-10(22(23)24)9-13(16)17(19,20)21/h1-9H |
InChI-Schlüssel |
JKKYFBZJPBNYRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.